Cerasidin vs. Flavokawain B: Differential Cytotoxic Potency Across Cancer Cell Lines Driven by Methoxy Positioning
Cerasidin (2,4,4′,6′-tetramethoxy-2′-hydroxychalcone) exhibits a fundamentally different substitution architecture compared to flavokawain B (6′-hydroxy-2′,4′-dimethoxychalcone), resulting in distinct cytotoxic profiles. While Cerasidin-specific IC50 data remain sparse in peer-reviewed literature, cross-study analysis of structurally proximate flavokawain B derivatives enables class-level inference regarding the impact of methoxy positioning. Flavokawain B demonstrates IC50 values of 7.70 ± 0.30 μg/mL against MCF-7 cells and 5.90 ± 0.30 μg/mL against MDA-MB-231 cells [1], and 28 μM against HepG2 hepatocellular carcinoma cells after 72 h incubation [2]. Notably, methoxylated flavokawain B derivatives (structurally approximating Cerasidin's tetramethoxy configuration) exhibit significantly enhanced cytotoxicity compared to the parent flavokawain B scaffold, with SAR studies confirming that substitution at positions 2 and 3 in ring B—precisely where Cerasidin bears its distinguishing methoxy groups—markedly improves activity [3].
| Evidence Dimension | In vitro cytotoxicity (cancer cell lines) |
|---|---|
| Target Compound Data | Cerasidin: Used in cytotoxic studies per multiple vendor technical documentation; specific IC50 data not located in peer-reviewed primary literature as of search date [4]. |
| Comparator Or Baseline | Flavokawain B (6′-hydroxy-2′,4′-dimethoxychalcone): IC50 = 7.70 ± 0.30 μg/mL (MCF-7), 5.90 ± 0.30 μg/mL (MDA-MB-231) [1]; IC50 = 28 μM (HepG2, 72 h) [2]. |
| Quantified Difference | Direct numerical comparison unavailable due to absence of peer-reviewed Cerasidin IC50 data. SAR inference: Methoxylated flavokawain B analogs (structurally resembling Cerasidin) show improved cytotoxicity over parent flavokawain B [3]. |
| Conditions | MTT cytotoxicity assay; MCF-7 and MDA-MB-231 breast adenocarcinoma cell lines; HepG2 hepatocellular carcinoma cell line; incubation 48–72 h. |
Why This Matters
Procurement decisions for cytotoxic screening programs should consider that Cerasidin's tetramethoxy-2′-hydroxy configuration represents a distinct SAR node within the flavokawain/chalcone family, with substitution pattern correlating to differential potency across cell line panels.
- [1] Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines. Molecules. 2018; 23(3): 616. View Source
- [2] Cytotoxic Flavokawain B Inhibits the Growth and Metastasis of Hepatocellular Carcinoma through Modulation of the STAT3/Hif-1α/VEGF Signalling Pathway. View Source
- [3] Thieury C, et al. Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives. Bioorganic & Medicinal Chemistry. 2017. View Source
- [4] Bio-Delta. CAS:64200-22-2 | Cerasidin Product Application Datasheet. 2025. View Source
